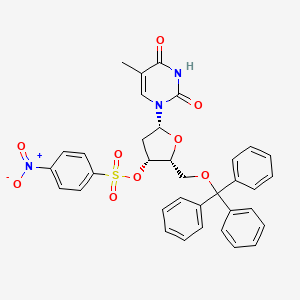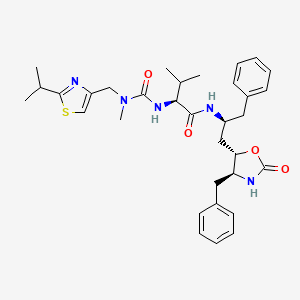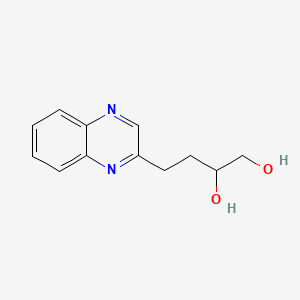
N-Boc-3-乙基 L-正缬氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-ethyl L-Norvaline, also known as tert-butyl (2S)-2-(3-ethylpentanamido)-4-methylpentanoate, is a derivative of the amino acid norvaline. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and proteomics research due to its stability and ease of handling .
科学研究应用
N-Boc-3-ethyl L-Norvaline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and metabolic pathways
作用机制
Target of Action
N-Boc-3-ethyl L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification and removal of nitrogenous wastes.
Mode of Action
It is believed to interact with its targets, leading to changes in the enzymatic activity of n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . This interaction may alter the normal functioning of the urea cycle.
Biochemical Pathways
The biochemical pathways affected by N-Boc-3-ethyl L-Norvaline are likely related to the urea cycle and the metabolism of amino acids, given its interaction with enzymes involved in these processes . The downstream effects of these alterations could potentially influence various physiological processes, including nitrogen waste removal and amino acid metabolism.
Action Environment
The action, efficacy, and stability of N-Boc-3-ethyl L-Norvaline could potentially be influenced by various environmental factors. These may include pH, temperature, and the presence of other biochemical entities in the environment . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-ethyl L-Norvaline typically involves the protection of the amino group of 3-ethyl L-Norvaline with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is conducted in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Boc-3-ethyl L-Norvaline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-Boc-3-ethyl L-Norvaline undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While less common, the ethyl side chain can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3-ethyl L-Norvaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethyl side chain.
Reduction: Reduced derivatives of the ethyl side chain.
相似化合物的比较
N-Boc-3-ethyl L-Norvaline can be compared with other Boc-protected amino acids, such as:
N-Boc-L-Norvaline: Similar structure but without the ethyl side chain.
N-Boc-L-Leucine: Similar structure but with an isobutyl side chain instead of an ethyl side chain.
N-Boc-L-Valine: Similar structure but with an isopropyl side chain instead of an ethyl side chain.
The uniqueness of N-Boc-3-ethyl L-Norvaline lies in its specific side chain, which can impart different properties to the peptides and proteins synthesized using this compound .
属性
IUPAC Name |
(2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFUADFCRJVRNH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)




![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)



![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)

